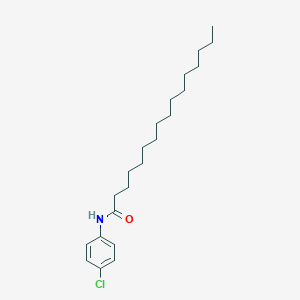
N-(4-chlorophenyl)hexadecanamide
Description
N-(4-Chlorophenyl)hexadecanamide is a long-chain fatty acid amide derivative featuring a 4-chlorophenyl group attached to a hexadecanamide backbone. Structurally, it combines the hydrophobic hexadecyl chain with the electron-withdrawing chlorine substituent on the phenyl ring, which influences its physicochemical properties and biological interactions.
Properties
CAS No. |
100172-16-5 |
|---|---|
Molecular Formula |
C22H36ClNO |
Molecular Weight |
366 g/mol |
IUPAC Name |
N-(4-chlorophenyl)hexadecanamide |
InChI |
InChI=1S/C22H36ClNO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(25)24-21-18-16-20(23)17-19-21/h16-19H,2-15H2,1H3,(H,24,25) |
InChI Key |
OVRHPHDYSKENNR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)Cl |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)Cl |
Pictograms |
Irritant |
Synonyms |
HexadecanaMide, N-(4-chlorophenyl)- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Phenyl Amides and Maleimides
Evidence from inhibitory studies against monoacylglycerol lipase (MGL) highlights the role of halogen substitution on phenyl rings. For example:
| Compound | Substituent | IC50 (μM) |
|---|---|---|
| N-(4-Fluorophenyl)maleimide | F | 5.18 |
| N-(4-Chlorophenyl)maleimide | Cl | 7.24 |
| N-(4-Bromophenyl)maleimide | Br | 4.37 |
| N-(4-Iodophenyl)maleimide | I | 4.34 |
Despite the larger atomic size of iodine, bromine and iodine substitutions showed higher inhibitory potency than chlorine, suggesting steric and electronic factors outweigh halogen size in this context .
Insecticidal Activity of N-(4-Chlorophenyl) Derivatives
N-(4-Chlorophenyl)-containing heterocycles, such as N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide, demonstrated superior insecticidal activity against cowpea aphids (Aphis craccivora Koch) compared to acetamiprid, a commercial neonicotinoid.
Physicochemical Properties: Retention Time Comparisons
Retention times (HPLC) of related amides reveal trends in hydrophobicity:
| Compound | Retention Time (min) |
|---|---|
| N-Benzylhexadecanamide | 13.6 |
| Oleamide | 28.5 |
| N-(3,4-Dimethoxybenzyl)-hexadecanamide | 14.8 |
The hexadecanamide chain contributes to moderate hydrophobicity, but polar substituents (e.g., methoxy groups) or unsaturated chains (e.g., oleamide) significantly alter retention behavior . N-(4-Chlorophenyl)hexadecanamide’s chlorine atom may increase polarity slightly compared to non-halogenated analogs, though this requires experimental validation.
Structural Analogs: Acetyl vs. Chlorophenyl Substitution
N-(4-Acetylphenyl)hexadecanamide (CAS: 89735-65-9) shares the hexadecanamide backbone but replaces the chlorine atom with an acetyl group. Key differences include:
| Property | This compound | N-(4-Acetylphenyl)hexadecanamide |
|---|---|---|
| Molecular Formula | C22H34ClNO | C24H39NO2 |
| Molar Mass (g/mol) | 376.0 (estimated) | 373.57 |
| Functional Group | Chlorophenyl | Acetylphenyl |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


